3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
CAS No.: 945217-56-1
Cat. No.: VC2679763
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole - 945217-56-1](/images/structure/VC2679763.png)
Specification
CAS No. | 945217-56-1 |
---|---|
Molecular Formula | C6H9N3 |
Molecular Weight | 123.16 g/mol |
IUPAC Name | 3-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
Standard InChI | InChI=1S/C6H9N3/c1-4-5-2-7-3-6(5)9-8-4/h7H,2-3H2,1H3,(H,8,9) |
Standard InChI Key | BRIYFUKTRQTBLR-UHFFFAOYSA-N |
SMILES | CC1=C2CNCC2=NN1 |
Canonical SMILES | CC1=C2CNCC2=NN1 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS: 945217-56-1) is a bicyclic heterocyclic compound with a methyl group at the 3-position of the pyrazole ring. The compound features a fused ring system comprising a pyrrole and a pyrazole ring, creating a unique chemical scaffold with multiple nitrogen atoms that can participate in hydrogen bonding interactions with biological targets .
Property | Value |
---|---|
Molecular Formula | C₆H₉N₃ |
Molecular Weight | 123.16 g/mol |
CAS Number | 945217-56-1 |
IUPAC Name | 3-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
SMILES | CC1=C2CNCC2=NN1 |
InChI | InChI=1S/C6H9N3/c1-4-5-2-7-3-6(5)9-8-4/h7H,2-3H2,1H3,(H,8,9) |
InChIKey | BRIYFUKTRQTBLR-UHFFFAOYSA-N |
Salt Forms and Derivatives
The compound exists in various salt forms that enhance its solubility, stability, and bioavailability for research and pharmaceutical applications. These salt forms include:
Hydrochloride Salt
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride (CAS: 1389264-31-6) is a commonly available form with enhanced water solubility. This salt form facilitates its use in aqueous solutions for biological testing and pharmaceutical formulations .
Property | Value |
---|---|
Molecular Formula | C₆H₁₀ClN₃ |
Molecular Weight | 159.62 g/mol |
CAS Number | 1389264-31-6 |
MDL Number | MFCD22415263 |
Purity (Commercial) | 97% |
SMILES | CC1=C2CNCC2=NN1.[H]Cl |
Dihydrochloride Salt
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride (CAS: 1523617-96-0) represents another commercially available form with potentially different physicochemical properties. This salt form may offer advantages in specific applications requiring higher solubility or stability .
Property | Value |
---|---|
Molecular Formula | C₆H₁₀ClN₃ |
Molecular Weight | 159.62 g/mol |
CAS Number | 1523617-96-0 |
Purity (Commercial) | >95% |
Standard InChI | InChI=1S/C6H9N3.2ClH/c1-4-5-2-7-3-6(5)9-8-4;;/h7H,2-3H2,1H3,(H,8,9);2*1H |
SMILES | CC1=C2CNCC2=NN1.Cl.Cl |
Isomeric Compounds
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
An important isomer of the title compound is 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS: 762233-62-5), which differs only in the position of the methyl group. While the 3-methyl isomer has the methyl group attached to the carbon at position 3 of the pyrazole ring, the 1-methyl isomer has the methyl group attached to one of the nitrogen atoms in the pyrazole ring .
Property | 3-Methyl Isomer | 1-Methyl Isomer |
---|---|---|
CAS Number | 945217-56-1 | 762233-62-5 |
Molecular Formula | C₆H₉N₃ | C₆H₉N₃ |
Molecular Weight | 123.16 g/mol | 123.16 g/mol |
SMILES | CC1=C2CNCC2=NN1 | CN1C2=C(CNC2)C=N1 |
InChIKey | BRIYFUKTRQTBLR-UHFFFAOYSA-N | ZPRTZMMXOLTYSI-UHFFFAOYSA-N |
This structural difference, while subtle, can significantly impact the compound's chemical reactivity, binding affinity to biological targets, and pharmacological properties. The different position of the methyl group alters the electronic distribution and steric properties of the molecule, potentially leading to distinct biological activities .
Biological Activity and Applications
Potassium-Competitive Acid Blockers (P-CABs)
Derivatives of tetrahydropyrrolo[3,4-c]pyrazole have shown promising activity as potassium-competitive acid blockers (P-CABs), which are a newer class of agents for suppressing gastric acid secretion. Research has demonstrated that certain derivatives, particularly 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, exhibit potent inhibitory effects on H⁺/K⁺-ATPase (the gastric proton pump) .
One notable derivative, 3'-((3-(2-fluorophenyl)-5-methyl-5,6-dihydropyrrolo[3,4-c]pyrazol-2(4H)-yl)methyl)-[1,1'-biphenyl]-3-carboxamide, demonstrated:
-
Potent H⁺/K⁺-ATPase inhibitory activity in vitro
-
Significant inhibitory action on histamine-stimulated gastric acid secretion in vivo
These findings suggest that compounds based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold may have therapeutic potential in treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Kinase Inhibitors
The tetrahydropyrrolo[3,4-c]pyrazole scaffold has also been investigated for its potential as a foundation for developing kinase inhibitors. Research has identified derivatives that act as:
-
Aurora-A kinase inhibitors, which may have applications in cancer therapy by disrupting mitotic progression
-
CDK2/cyclin A-E inhibitors with nanomolar activity in biochemical assays and the ability to efficiently inhibit CDK2-mediated tumor cell proliferation
The 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, in particular, have shown promising results as CDK2/cyclin A-E inhibitors. These compounds were synthesized using a solution-phase protocol amenable to rapid parallel expansion, facilitating the development of a diverse array of potential therapeutic candidates .
Commercial Forms | Suppliers | Typical Purity |
---|---|---|
Base Form | Various | >95% |
Hydrochloride Salt | AChemBlock, VulcanChem | 97% |
Dihydrochloride Salt | Key Organics | >95% |
Research and Development Trends
Structure-Activity Relationship Studies
Structure-activity relationship studies on tetrahydropyrrolo[3,4-c]pyrazole derivatives have revealed important insights into the structural features that influence biological activity. For P-CAB activity, substitution at the 5-position of the tetrahydropyrrolo[3,4-c]pyrazole scaffold appears to be crucial for H⁺/K⁺-ATPase inhibition .
Further research is likely to focus on optimizing these structural features to enhance potency, selectivity, and pharmacokinetic properties. The bicyclic nature of the tetrahydropyrrolo[3,4-c]pyrazole scaffold provides multiple positions for functionalization, allowing for the generation of diverse libraries of compounds with potentially different biological activities .
Future Directions
The versatility of the tetrahydropyrrolo[3,4-c]pyrazole scaffold suggests several promising directions for future research:
-
Development of more potent and selective P-CABs for gastrointestinal disorders
-
Expansion of kinase inhibitor libraries targeting various cancer-related kinases
-
Exploration of other potential biological activities, such as anti-inflammatory or neuroprotective effects
-
Investigation of the scaffold's potential in combination therapies
Given the compound's nitrogen-rich structure, which facilitates hydrogen bonding interactions with biological targets, there is significant potential for discovering novel therapeutic applications through systematic screening and medicinal chemistry optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume